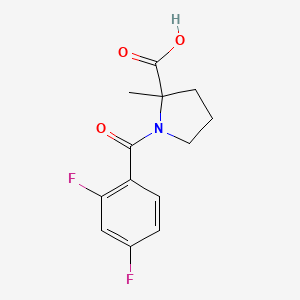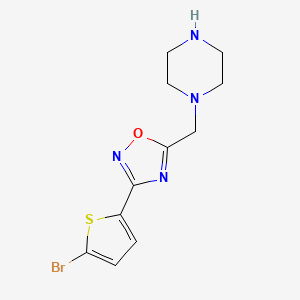
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC) enzyme. ODC is responsible for the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. DFMO has been extensively studied for its potential applications in cancer treatment, parasitic infections, and neurodegenerative diseases.
作用機序
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid irreversibly inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their overproduction is a hallmark of cancer and parasitic infections. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to have minimal toxicity in humans, with the most common side effect being reversible gastrointestinal symptoms. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been shown to be effective in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
実験室実験の利点と制限
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is a potent inhibitor of ODC, making it an excellent tool for studying the role of polyamines in cell proliferation and differentiation. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in cancer treatment and parasitic infections, making it a well-characterized compound. However, the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is challenging, and the yield is typically low, making it expensive to use in large-scale experiments.
将来の方向性
Include the development of more efficient synthesis methods, the identification of biomarkers to predict response to 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid treatment, and the development of combination therapies to enhance its efficacy. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, and further research is needed to explore its use in this area.
合成法
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the difluorobenzoyl group, and finally, the deprotection of the amine group. The yield of the synthesis process is typically around 30%.
科学的研究の応用
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in cancer treatment. Polyamines are essential for cell proliferation, and their overproduction is a hallmark of cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer.
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been studied for its potential applications in parasitic infections, such as African sleeping sickness and Chagas disease. Polyamines are essential for the survival of parasites, and 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in inhibiting their growth.
特性
IUPAC Name |
1-(2,4-difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-13(12(18)19)5-2-6-16(13)11(17)9-4-3-8(14)7-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXIVEZKEXBSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)